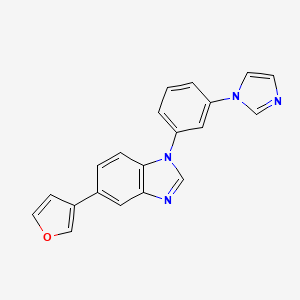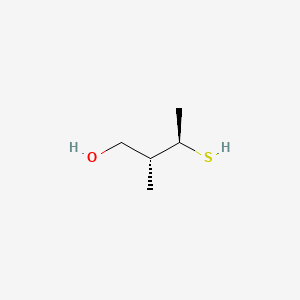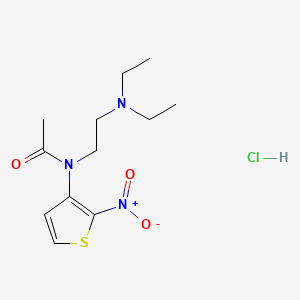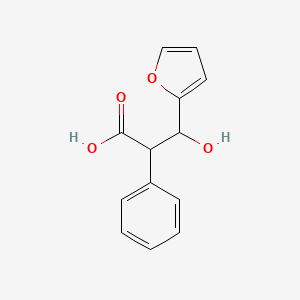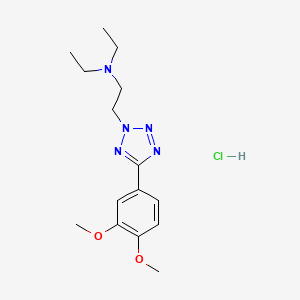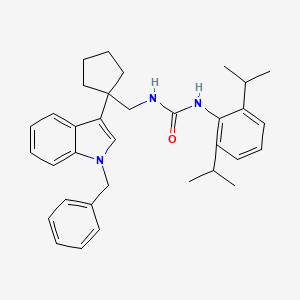
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(phenylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-(phenylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a highly substituted phenyl ring and an indole moiety, making it a unique and potentially interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex urea derivative typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may involve:
Preparation of the substituted phenyl ring: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of the indole moiety: Indoles can be synthesized via Fischer indole synthesis or other methods.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of specialized polymers or resins.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The pathways involved would be specific to the type of activity observed.
相似化合物的比较
Similar Compounds
Urea derivatives: Other urea derivatives with different substituents.
Indole derivatives: Compounds featuring the indole moiety.
Phenyl derivatives: Compounds with substituted phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique properties and activities not observed in other similar compounds.
属性
CAS 编号 |
145131-21-1 |
|---|---|
分子式 |
C34H41N3O |
分子量 |
507.7 g/mol |
IUPAC 名称 |
1-[[1-(1-benzylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C34H41N3O/c1-24(2)27-16-12-17-28(25(3)4)32(27)36-33(38)35-23-34(19-10-11-20-34)30-22-37(21-26-13-6-5-7-14-26)31-18-9-8-15-29(30)31/h5-9,12-18,22,24-25H,10-11,19-21,23H2,1-4H3,(H2,35,36,38) |
InChI 键 |
PMRFAWFYLZOOHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




